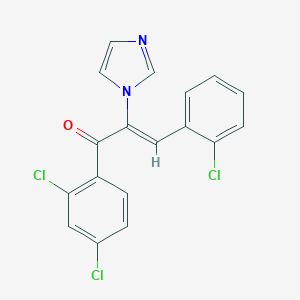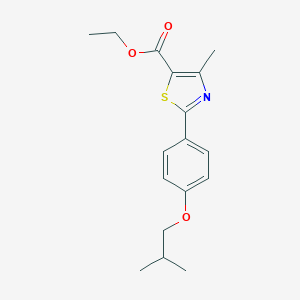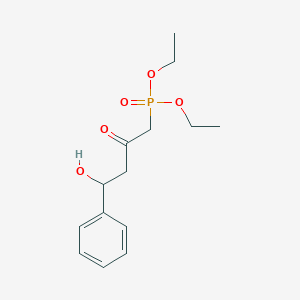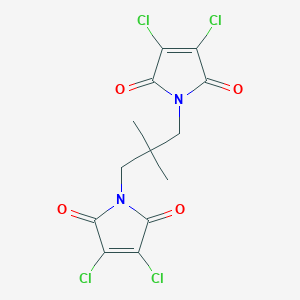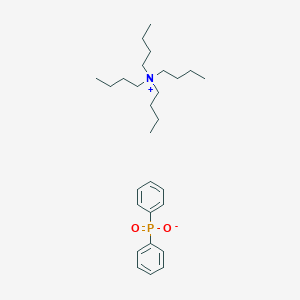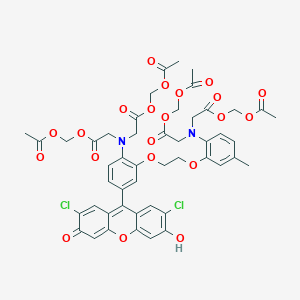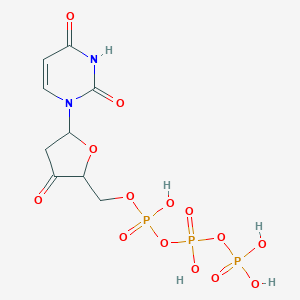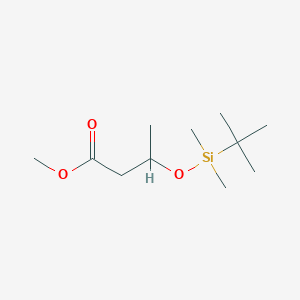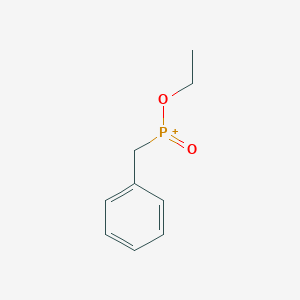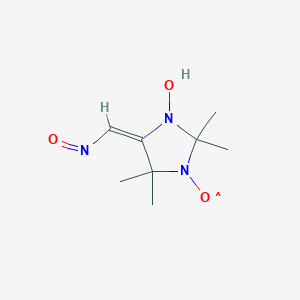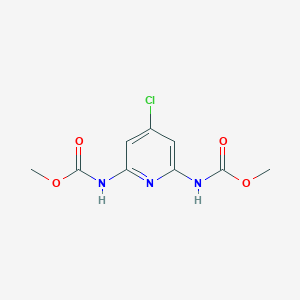
METHYL 6-METHOXYFORMAMIDO-4-CHLOROPYRIDIN-2-YLCARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C9H10ClN3O4 and a molecular weight of 259.65 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a methoxycarbonylamino group, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-aminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-methoxyformamido-4-chloropyridin-2-ylcarbamate
- Methyl 4-chloro-6-(methoxycarbonylamino)pyridine-2-carboxylate
Uniqueness
Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O4/c1-16-8(14)12-6-3-5(10)4-7(11-6)13-9(15)17-2/h3-4H,1-2H3,(H2,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWTVMNXBYATBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC(=N1)NC(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00414860 |
Source


|
| Record name | Dimethyl (4-chloropyridine-2,6-diyl)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121572-37-0 |
Source


|
| Record name | Dimethyl (4-chloropyridine-2,6-diyl)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)

